physicochemical properties of 6-Bromo-4,8-dichloro-5-methoxyquinoline
physicochemical properties of 6-Bromo-4,8-dichloro-5-methoxyquinoline
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-4,8-dichloro-5-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties, synthetic strategies, and potential applications of the novel heterocyclic compound, 6-Bromo-4,8-dichloro-5-methoxyquinoline. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document establishes a robust predictive framework. By synthesizing data from structurally analogous quinoline derivatives and applying fundamental principles of medicinal chemistry, this guide offers valuable insights for researchers working on the synthesis, characterization, and application of this compound, particularly in the context of drug discovery and materials science.
Introduction and Molecular Overview
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous approved pharmaceuticals.[1][2] The strategic functionalization of the quinoline core allows for the fine-tuning of electronic, steric, and lipophilic properties, enabling the targeted design of molecules with specific pharmacological profiles.
This guide focuses on the specific derivative, 6-Bromo-4,8-dichloro-5-methoxyquinoline. Its structure is characterized by a unique substitution pattern that suggests significant potential as a versatile chemical intermediate. The presence of two reactive chloro groups, a bromo moiety suitable for cross-coupling, and a methoxy group to modulate electronic properties makes it a compelling candidate for library synthesis and as a scaffold for kinase inhibitors.[1] Understanding its core physicochemical properties is the critical first step in unlocking this potential.
Caption: Proposed synthetic workflow for 6-Bromo-4,8-dichloro-5-methoxyquinoline.
Causality Behind Experimental Choices:
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Gould-Jacobs Reaction: This is a robust and widely used method for constructing the quinoline-4-ol core from anilines and malonic acid derivatives. The high temperature required for the cyclization step drives the reaction to completion. [3]* Bromination with NBS: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings. The methoxy group at C5 activates the ring, directing bromination to the C6 position.
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Chlorination with POCl₃: Phosphorus oxychloride (POCl₃) is the standard reagent for converting 4-hydroxyquinolines (which exist as the tautomeric 4-quinolones) into the more reactive 4-chloroquinolines. This is a crucial step for enabling subsequent nucleophilic substitution reactions. [4][5][6]
Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical fact, the following self-validating experimental protocols are recommended.
Protocol 1: Determination of Melting Point
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Sample Preparation: Place a small amount (1-2 mg) of the dry, purified compound into a capillary tube, sealed at one end.
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Apparatus: Use a calibrated digital melting point apparatus.
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Measurement: Place the capillary tube in the apparatus. Heat at a rate of 10-15 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
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Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. The melting point of a pure compound should be sharp (a narrow range of < 2 °C).
Protocol 2: Solubility Determination (Shake-Flask Method)
This protocol establishes the equilibrium solubility in a given solvent at a specific temperature.
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Preparation: Add an excess amount of the compound to a known volume (e.g., 5 mL) of the selected solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial.
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Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached. [7]3. Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Centrifuge the sample to ensure complete separation of the solid from the saturated solution.
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Quantification: Carefully withdraw a known aliquot of the supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and dilution factor.
Protocol 3: Spectroscopic Characterization for Structural Validation
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct aromatic proton signals. The chemical shifts will be influenced by the electronic effects of the substituents. The methoxy group will appear as a singlet at approximately 3.9-4.2 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the presence of 10 unique carbon atoms in the structure. The chemical shifts of the carbons bonded to the halogens and the methoxy group will be characteristic.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms. [4]* Infrared (IR) Spectroscopy: Will show characteristic peaks for C=C and C=N stretching in the aromatic ring (approx. 1500-1600 cm⁻¹) and C-O stretching for the methoxy group (approx. 1050-1250 cm⁻¹).
Potential Applications in Drug Discovery: A Versatile Scaffold
The true value of 6-Bromo-4,8-dichloro-5-methoxyquinoline lies in its potential as a versatile building block for creating libraries of new chemical entities.
Caption: Role of 6-Bromo-4,8-dichloro-5-methoxyquinoline as a scaffold in medicinal chemistry.
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Kinase Inhibitor Development: The 4-chloro position is highly susceptible to nucleophilic aromatic substitution by amines. This allows for the straightforward synthesis of 4-anilinoquinoline derivatives, a well-established scaffold for potent ATP-competitive kinase inhibitors. [1]The various substituents on the core (C5-methoxy, C6-bromo, C8-chloro) provide additional points for interaction within the kinase active site, potentially enhancing potency and selectivity.
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Cross-Coupling Chemistry: The bromine atom at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space accessible from this single intermediate. [1]* Structure-Activity Relationship (SAR) Studies: The distinct electronic and steric environment at each position allows for systematic exploration of SAR. By generating a library of derivatives with modifications at C4 and C6, researchers can probe the specific interactions required for biological activity against a target of interest.
Conclusion
While direct experimental data for 6-Bromo-4,8-dichloro-5-methoxyquinoline remains to be published, a comprehensive profile of its physicochemical properties and reactivity can be reliably predicted through the analysis of analogous structures and the application of fundamental chemical principles. It is projected to be a high-melting, lipophilic solid with poor aqueous solubility. Its true potential is realized as a highly versatile intermediate for medicinal chemistry, offering multiple reactive sites for the strategic development of novel, biologically active compounds. The experimental protocols and synthetic strategies outlined in this guide provide a clear and actionable framework for researchers to synthesize, characterize, and utilize this promising scaffold in their drug discovery and development efforts.
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MDPI. (2026, February 13). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][8][9]. Retrieved from MDPI.
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